2-(4-((Furan-2-ylmethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(4-((Furan-2-ylmethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound features a furan ring, a phenyl group, and a dioxaborolane moiety, making it a versatile reagent in various chemical transformations.
Properties
IUPAC Name |
2-[4-(furan-2-ylmethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BO4/c1-17(2)18(3,4)23-19(22-17)15-9-7-14(8-10-15)12-20-13-16-6-5-11-21-16/h5-11H,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPHWLVWDPQJQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((Furan-2-ylmethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(bromomethyl)phenylboronic acid with furan-2-carbaldehyde in the presence of a base, followed by the addition of pinacol to form the dioxaborolane ring . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
2-(4-((Furan-2-ylmethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The phenyl group can undergo hydrogenation to form cyclohexyl derivatives.
Substitution: The boron atom can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and oxidizing agents such as potassium permanganate for oxidation. The reactions are typically carried out under mild conditions to preserve the integrity of the furan and dioxaborolane moieties.
Major Products Formed
Major products formed from these reactions include various substituted phenyl and furan derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
2-(4-((Furan-2-ylmethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of polymers, electronic materials, and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-((Furan-2-ylmethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boronate complex with a palladium catalyst. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets include the palladium catalyst and the organohalide substrate, with the pathway involving oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the furan and dioxaborolane moieties, making it less versatile in certain reactions.
4-(Bromomethyl)phenylboronic acid: Similar structure but lacks the dioxaborolane ring, limiting its reactivity.
Furan-2-boronic acid: Contains the furan ring but lacks the phenyl and dioxaborolane moieties, reducing its applicability in complex syntheses.
Uniqueness
2-(4-((Furan-2-ylmethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a furan ring, a phenyl group, and a dioxaborolane moiety. This structure provides enhanced reactivity and versatility in various chemical transformations, making it a valuable reagent in organic synthesis.
Biological Activity
Chemical Structure and Properties
The chemical formula of the compound is , and it features a dioxaborolane ring which is known for its reactivity in biological systems. The presence of the furan moiety and the methoxy group contributes to its unique properties and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 273.15 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Structure | Structure |
Antioxidant Activity
Research indicates that compounds containing furan and boron can exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.
Anticancer Properties
Studies have shown that derivatives of boron compounds can inhibit tumor growth. For instance, the compound's structure allows it to interact with cellular pathways involved in apoptosis (programmed cell death) and proliferation. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
- SARS-CoV-2 Main Protease Inhibition : A study on related compounds showed that certain derivatives could inhibit Mpro with IC50 values as low as 1.57 μM. This indicates a potential pathway for further exploration of the biological activity of 2-(4-((Furan-2-ylmethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane against viral targets .
- Cytotoxicity Assessment : In cytotoxicity assays on Vero and MDCK cells, related compounds demonstrated low cytotoxicity with CC50 values exceeding 100 μM, indicating a favorable safety profile for further development .
The proposed mechanisms by which this compound exerts its biological effects include:
- Reactive Oxygen Species (ROS) Scavenging : The furan ring may contribute to the scavenging of ROS, thereby protecting cells from oxidative damage.
- Cell Cycle Arrest : Compounds with similar structures have been observed to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
- Apoptotic Pathway Activation : The ability to activate apoptotic pathways can lead to selective killing of cancer cells while sparing normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
